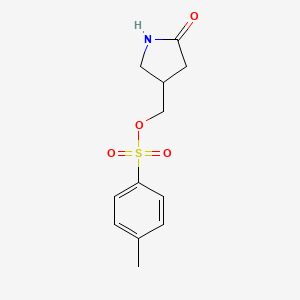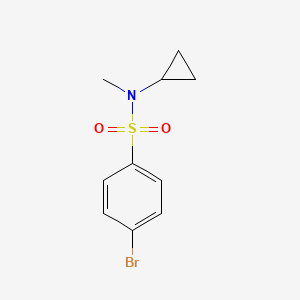
3-Benzyl-2,6-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,6-difluoropyridine is a fluorinated pyridine derivative characterized by the presence of benzyl and difluoro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,6-difluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromopyridine with benzyl magnesium bromide, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction parameters further improves the yield and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include piperidine derivatives .
Scientific Research Applications
3-Benzyl-2,6-difluoropyridine has diverse applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the benzyl group provides hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the benzyl group, resulting in different reactivity and applications.
3-Benzylpyridine: Lacks fluorine atoms, affecting its electronic properties and biological activity.
3-Benzyl-2,6-dichloropyridine: Chlorine atoms replace fluorine, leading to variations in chemical reactivity and toxicity.
Uniqueness: 3-Benzyl-2,6-difluoropyridine stands out due to the combined presence of benzyl and difluoro substituents, which confer unique electronic and steric properties. These features make it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
3-benzyl-2,6-difluoropyridine |
InChI |
InChI=1S/C12H9F2N/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DWDKHJSOTLJKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
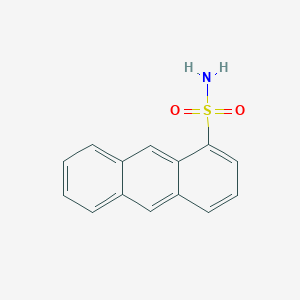
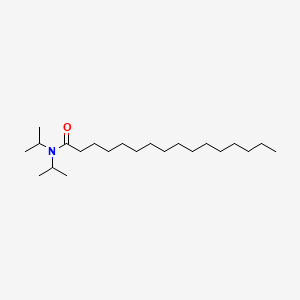
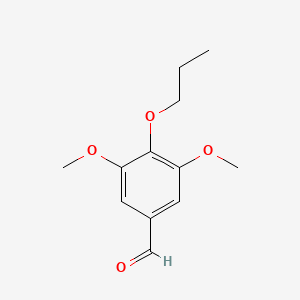
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)

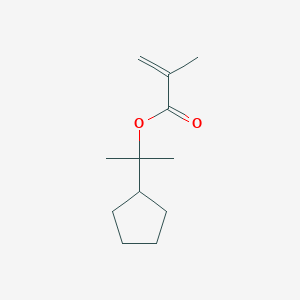
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)



